2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Description
Properties
IUPAC Name |
2,7-dithiophen-2-yl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4S2/c16-9-11-10(12-3-1-7-20-12)5-6-19-15(11)17-14(18-19)13-4-2-8-21-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVYXHPHDULZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C3=NC(=NN3C=C2)C4=CC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
It’s known that the compound is synthesized through a tandem reaction involving enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation.
Biochemical Pathways
Based on its structural similarity to 1,2,4-triazolo[1,5-a]pyridine, it can be inferred that it may influence pathways related to immune response, oxygen sensing, and signal transduction.
Pharmacokinetics
Similar compounds have shown good inhibitory effects with ic50 values in the micromolar range, suggesting potential bioavailability.
Result of Action
Similar compounds have shown significant inhibitory activity against various targets, suggesting potential therapeutic effects.
Action Environment
Similar compounds have been found to be thermally stable with decomposition temperatures in the range of 454-476 °c, suggesting that they may be stable under a variety of environmental conditions.
Biological Activity
2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, drawing from diverse research studies to provide a comprehensive overview.
Chemical Structure
The compound features a complex structure characterized by a triazolo-pyridine core with two thienyl groups and a carbonitrile substituent. This unique arrangement contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown promising results against various cancer cell lines. For instance, derivatives of triazolo-pyridine have been tested for their antiproliferative effects on breast and lung cancer cell lines, demonstrating significant inhibition of cell growth .
- Phosphodiesterase Inhibition : It has been identified as a potential inhibitor of phosphodiesterase type 2 (PDE2), which plays a role in neurological and psychiatric disorders. Inhibition of this enzyme may provide therapeutic benefits in treating conditions such as depression and anxiety .
- RORγt Inhibition : Recent studies have highlighted its role as an inverse agonist of RORγt (Retinoic acid receptor-related orphan receptor gamma t), which is crucial in regulating Th17 cell differentiation and IL-17 production. This activity suggests potential applications in autoimmune diseases .
The biological mechanisms through which this compound exerts its effects include:
- Cytokine Modulation : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-17A in both in vitro and in vivo models. For example, it demonstrated dose-dependent inhibition of IL-17A production in mouse models .
- Pharmacokinetics : Studies have evaluated the pharmacokinetic properties of various derivatives. For instance, one derivative exhibited an AUC (Area Under Curve) of 15,000 nM·h and a half-life of 120 hours in mouse models, indicating favorable absorption and prolonged action .
Case Studies
Several case studies have documented the efficacy of this compound:
- Antiproliferative Effects : In a study evaluating the compound against different cancer cell lines (breast and colon), it was found to significantly reduce cell viability with IC50 values ranging from 41 nM to 590 nM depending on the specific derivative tested .
- Inhibition of IL-17A Production : A human whole-blood assay indicated that the compound effectively suppressed IL-17A production with an IC50 value of 130 nM. This highlights its potential for treating inflammatory diseases .
Data Table: Pharmacokinetic Profiles
Below is a summary table showcasing the pharmacokinetic profiles of selected derivatives related to this compound:
| Compound | AUC (nM·h) | Half-Life (h) | Clearance (L/h/kg) | Volume of Distribution (L/kg) |
|---|---|---|---|---|
| 1 | 490 | 0.7 | 2.0 | 1.6 |
| 3a | 840 | 1.2 | 1.1 | 0.77 |
| 5a | 15000 | 120 | 0.15 | 0.80 |
Scientific Research Applications
Inhibition of Phosphodiesterase Enzymes
Research has highlighted the compound's role as an inhibitor of phosphodiesterase (PDE) enzymes. PDEs are crucial in regulating intracellular levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are vital for various physiological processes. The inhibition of PDE2 has been linked to therapeutic effects in neurological and psychiatric disorders, making this compound a candidate for drug development targeting these conditions .
Anticancer Activity
Studies have indicated that derivatives of triazolo-pyridine compounds exhibit significant anticancer properties. Specifically, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Antimicrobial Properties
The synthesis of thienyl-substituted triazolo-pyridines has demonstrated antimicrobial activity against a range of pathogens. This includes both antibacterial and antifungal effects, which are attributed to the ability of these compounds to disrupt microbial cell membranes and inhibit critical enzymatic functions .
Modulation of Neurotransmitter Systems
The compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders and cognitive dysfunctions. By modulating the levels of neurotransmitters through PDE inhibition, it may enhance synaptic plasticity and improve cognitive functions .
Development of Diagnostic Tools
Due to its unique chemical structure, 2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile can be utilized in the development of fluorescent probes for biological imaging. Such probes can help visualize cellular processes in real-time, aiding in the understanding of disease mechanisms at a molecular level .
Organic Electronics
The electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thienyl groups enhances charge transport properties, which is essential for efficient device performance .
Sensors
The sensitivity of the compound to environmental changes allows its use in sensor technology. For instance, it can be employed as a sensing material for detecting volatile organic compounds (VOCs) or as part of electrochemical sensors for monitoring biochemical substances in clinical diagnostics .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile and its analogs:
Key Observations :
Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, CN): Enhance thermal stability and optoelectronic properties. For example, 5s (2,7-di(4-Cl-C₆H₄)) exhibits a high melting point (279–280°C) due to strong intermolecular interactions . Thiophene vs. Extended Conjugation: Compounds like 12b with vinyl-CN substituents show redshifted absorption/emission due to π-extension, making them suitable for fluorescence-based applications .
Synthetic Efficiency :
- Microwave-assisted methods achieve high yields (>90%) for 5s and 5t, highlighting efficiency over traditional heating .
- Metal-free protocols (e.g., using isothiocyanates) avoid transition-metal contaminants, critical for pharmaceutical applications .
Functional Diversity: Fluorescent Probes: Copper-catalyzed derivatives (e.g., 2,5,7-triaryl analogs) exhibit strong blue fluorescence with large Stokes shifts, ideal for bioimaging . Biological Activity: 5-Chloro-8-cyano derivatives are patented as immunomodulators, while herbicidal activity is observed in triazolo-pyridines with sulfonamide substituents .
Q & A
Basic: What are the common synthetic routes for 2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile, and how do reaction conditions influence yield?
Methodological Answer:
The compound is synthesized via cyclocondensation of 2-(1,2,4-triazol-5-yl)acetonitriles with functionalized acrylonitriles or β-ketoesters. For example, 2-(1,2,4-triazol-5-yl)acetonitriles react with 3-bromo-3-phenyl-2-propenenitrile under strong bases like butyllithium to yield 5-amino-2,7-diphenyl derivatives . Solvent choice (e.g., THF/n-heptane/ethylbenzene mixtures) and catalysts (e.g., Cu(OAc)₂) significantly impact yields. For instance, Pd(OAc)₂ (10 mol%) in acetic acid or DMF facilitates triazolo[1,5-a]pyridine formation from N-aminopyridine and ethyl acetoacetate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
